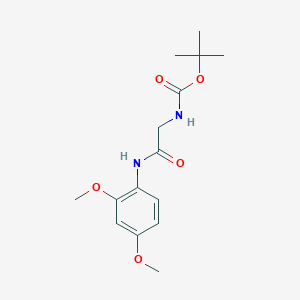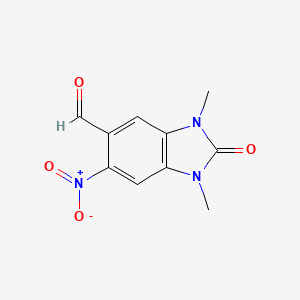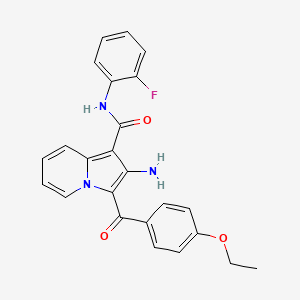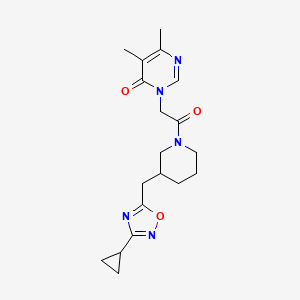
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The compound also contains a 2,4-dimethoxyphenyl group and a glycinamide group.
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . This deprotection is a common step in the synthesis of more complex molecules. The 2,4-dimethoxyphenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the Boc group could make the compound relatively nonpolar and low in water solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of acyclic derivatives of prolylleucylglycinamide demonstrates the utility of tert-butyloxycarbonyl-protected amino acids in peptide synthesis. These compounds serve as building blocks for the synthesis of more complex molecules, showing the importance of protective groups in facilitating chemical reactions without affecting sensitive functional groups (Haidukevich et al., 2019).
N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized as a handle for solid-phase peptide synthesis, illustrating the role of N-(tert-butoxycarbonyl)-protected intermediates in facilitating the synthesis of peptide alpha-carboxamides with high yield and stability. This highlights the compound's application in streamlining peptide synthesis protocols (Gaehde & Matsueda, 1981).
Material Science and Engineering Applications
- Research on moldable, load-bearing, and self-healing non-polymeric supramolecular gels derived from simple organic salts, including tert-butoxycarbonyl-protected L-amino acids, showcases the potential of these compounds in creating new materials with remarkable physical properties. Such materials could find applications in areas requiring stress-bearing capabilities and self-healing properties (Sahoo et al., 2012).
Organic Synthesis and Methodology Development
The preparation of indoles and oxindoles from dilithiated N-(tert-butoxycarbonyl)anilines demonstrates the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic structures. This research contributes to the development of new methodologies for synthesizing pharmacologically relevant compounds (Clark et al., 1991).
A study on the efficient, racemization-free amidation of protected amino acids, including N-tert-butoxycarbonyl derivatives, underscores the importance of these compounds in maintaining the optical purity of amino acid derivatives during chemical transformations. This has significant implications for the synthesis of peptides and proteins with specific stereochemical configurations (Somlai et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound is known to be involved in synthetic organic chemistry and peptide synthesis
Mode of Action
The compound, also known as tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate, functions as a protecting group in synthetic organic chemistry . It is used to protect amine groups during multistep reactions, preventing them from reacting until the desired steps are completed . The compound can be removed from the protected group through a process called deprotection .
Biochemical Pathways
It is known to play a role in the synthesis of complex organic compounds and peptides . The compound’s influence on these pathways would depend on the specific reactions and compounds involved.
Result of Action
The primary result of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide’s action is the protection of amine groups during synthetic reactions . This allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the compound can be removed through a deprotection process .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds . The compound’s action can also be influenced by the specific methods used for its deprotection .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-7-6-10(20-4)8-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFJOZPJFZCKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)
![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)

![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2867945.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)

![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)
![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)
